molecular formula C53H99N15O12 B593322 Pktpkkakkl

Pktpkkakkl

Cat. No.: B593322
M. Wt: 1138.4 g/mol
InChI Key: ZSZMVAFYNVHXHA-BJSZDZKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The native peptide PKTPKKAKKL is a sequence derived from histone H1 that is specifically docked in the active site of cyclin-dependent kinase 5 (CDK5) . It serves as an effective and well-characterized substrate for CDK5, with a Michaelis constant (Km) of 40 µM, making it a reliable tool for in vitro kinase assays to study CDK5 activity and inhibition . CDK5 is a serine/threonine kinase critical for neuronal development and function, and its dysregulation is implicated in various neurodegenerative diseases, such as Alzheimer's disease, as well as in cancer pathologies . Beyond its neurological roles, research has shown that CDK5 also plays a part in metabolic pathways, including the phosphorylation and activation of S6K1 in insulin-stimulated adipocytes, which influences lipid metabolism . This peptide is offered in a lyophilized form, is of high purity (≥95% by HPLC), and comes in 1 mg quantities. For research purposes only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H99N15O12/c1-32(2)31-41(53(79)80)66-49(75)38(19-7-12-26-56)64-47(73)37(18-6-11-25-55)61-44(70)33(3)60-46(72)36(17-5-10-24-54)63-48(74)39(20-8-13-27-57)65-51(77)42-23-16-30-68(42)52(78)43(34(4)69)67-50(76)40(21-9-14-28-58)62-45(71)35-22-15-29-59-35/h32-43,59,69H,5-31,54-58H2,1-4H3,(H,60,72)(H,61,70)(H,62,71)(H,63,74)(H,64,73)(H,65,77)(H,66,75)(H,67,76)(H,79,80)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZMVAFYNVHXHA-BJSZDZKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H99N15O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1138.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical and Enzymatic Characterization of Pktpkkakkl Substrate Interactions

Substrate Specificity Profiling Across Cyclin-Dependent Kinase Family Members

The phosphorylation of PKTPKKAKKL has been investigated across a range of cyclin-dependent kinases, revealing distinct specificities and kinetic properties that are largely dictated by the associated cyclin subunit. These studies are fundamental to understanding how CDKs achieve substrate selectivity and orchestrate cell cycle events.

Interaction with Cyclin-Dependent Kinase 5 (CDK5) and Associated Activators (p35/p25)

Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, primarily active in neuronal tissues where it associates with its activators, p35 and p25. caymanchem.comacs.org The this compound peptide is an effective substrate for the CDK5/p25 and CDK5/p35 complexes. caymanchem.com Studies have determined the Michaelis constant (Km) for the phosphorylation of this compound by CDK5 to be approximately 5 µM to 40 µM, indicating a high affinity of the enzyme for this substrate. caymanchem.comanaspec.com The interaction is highly specific, relying on key residues within the CDK5 active site for recognition of the substrate. nih.govresearchgate.net The aberrant activity of the CDK5/p25 complex, in particular, is implicated in the pathology of several neurodegenerative diseases. acs.orgwikigenes.org

Interaction with Cyclin-Dependent Kinase 1 (CDK1) and Associated Cyclins (e.g., Cln2, Clb5, Clb3, Clb2, Cyclin B)

In budding yeast, a single cyclin-dependent kinase, Cdk1, associates with a series of cyclins to drive the cell cycle. nih.gov The interaction of Cdk1 with different cyclins modulates its substrate specificity and activity. nih.gov Quantitative analysis of this compound phosphorylation by four different cyclin-Cdk1 complexes—Cln2-Cdk1, Clb5-Cdk1, Clb3-Cdk1, and Clb2-Cdk1—has revealed a gradual increase in intrinsic kinase activity towards this histone H1-based substrate that correlates with cell cycle progression. nih.govresearchgate.net The activity of Cdk1 toward the consensus motif found in this compound increases in the sequence Cln2, Clb5, Clb3, and Clb2. nih.gov This dynamic change in substrate specificity is crucial for the temporal ordering of phosphorylation events during the cell cycle. nih.gov For instance, the Clb2-Cdk1 complex, a mitotic cyclin-CDK, exhibits a significantly higher specificity for this compound compared to the S-phase complex Clb5-Cdk1. researchgate.netberkeley.edu

Interaction with Cyclin-Dependent Kinase 2 (CDK2) and Associated Cyclins (e.g., Cyclin A2, Cyclin E)

Cyclin-dependent kinase 2 (CDK2) plays a critical role in the G1/S phase transition of the cell cycle, where its activity is governed by association with Cyclin E and Cyclin A2. uniprot.orgmerckmillipore.com The CDK2/Cyclin A2 and CDK2/Cyclin E complexes are both capable of phosphorylating histone H1-derived substrates like this compound. sigmaaldrich.comcapes.gov.br The activity of CDK2 is maximal during the S and G2 phases. uniprot.org The association with different cyclins at various stages of the cell cycle allows for the phosphorylation of a specific subset of substrates, thereby controlling events like the initiation of DNA synthesis and the transition to mitosis. uniprot.org The this compound peptide is utilized in assays to characterize the activity and inhibition of CDK2 complexes. scispace.comnih.gov

Comparative Analysis of this compound Phosphorylation Kinetics by Diverse Cyclin-CDK Complexes

The phosphorylation of this compound by different cyclin-CDK complexes exhibits distinct kinetic profiles, which provides insight into the regulatory mechanisms of these kinases.

The study of Michaelis-Menten kinetics, which relates the initial reaction rate (V) to the substrate concentration ([S]), is fundamental to characterizing enzyme-substrate interactions. teachmephysiology.com For the phosphorylation of this compound, the Michaelis constant (Km) and maximum reaction velocity (Vmax) have been determined for several CDK complexes. nih.govberkeley.edu These parameters reveal the affinity of the kinase for the substrate and the maximum catalytic rate. teachmephysiology.com

A comparative analysis of four major cyclin-Cdk1 complexes from budding yeast demonstrates a progressive increase in catalytic efficiency (kcat/Km) for this compound phosphorylation as the cell cycle advances from G1/S to mitosis. nih.gov The G1/S cyclin complex, Cln2-Cdk1, shows the lowest efficiency, which then increases with the S-phase cyclin complex Clb5-Cdk1, followed by the G2/M cyclin complex Clb3-Cdk1, and is highest with the mitotic cyclin complex Clb2-Cdk1. nih.gov

Steady-state kinetic parameters for the phosphorylation of this compound by different Cyclin-Cdk1 complexes. nih.gov
Cyclin-Cdk1 ComplexKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Cln2-Cdk1150 ± 201.5 ± 0.10.01
Clb5-Cdk1110 ± 154.5 ± 0.30.041
Clb3-Cdk180 ± 108.0 ± 0.50.1
Clb2-Cdk160 ± 812.0 ± 0.80.2

Determinants of Substrate Recognition and Catalytic Efficiency

The specific and efficient phosphorylation of substrates by CDKs is governed by several key determinants. nih.gov A primary factor is the presence of a consensus phosphorylation sequence on the substrate, typically S/T-P-X-K/R, where S/T is the phosphoacceptor serine or threonine, P is proline, X is any amino acid, and K/R is a basic residue (lysine or arginine). nih.govberkeley.edu The this compound peptide contains this minimal consensus motif (TPKK). nih.gov

Beyond the consensus sequence, substrate recognition can be enhanced by docking motifs on the substrate that interact with the cyclin subunit. berkeley.edu For example, some substrates contain an RXL or Cy motif that binds to a hydrophobic patch on certain cyclins, like Clb5, leading to more efficient phosphorylation. berkeley.edu The catalytic efficiency is also influenced by the intrinsic activity of the CDK, which can be modulated by the associated cyclin. As noted, later cyclins like Clb2 confer a higher intrinsic activity to Cdk1 than earlier cyclins like Clb5. berkeley.edu Furthermore, studies on CDK5 have identified specific acidic residues, such as Asp86 and Asp91, within the kinase's active site that are crucial for interacting with the basic residues at the n+2 and/or n+3 positions of the substrate, further ensuring specific substrate recognition. nih.govresearchgate.net

Analysis of Consensus Phosphorylation Motifs (S/T-P-X-K/R)

The peptide this compound contains the sequence Thr-Pro (T-P), which aligns with the minimal consensus motif S/T-P (Serine/Threonine-Proline) recognized by proline-directed kinases like cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). oup.compnas.orgnih.govmatilda.science The threonine (T) at position 3 is the phosphorylatable residue, and the proline (P) at position 4 corresponds to the crucial +1 position in this motif. nih.gov

The broader S/T-P-X-K/R motif, where X is any amino acid and is followed by a basic residue (Lysine/K or Arginine/R), is considered the optimal consensus sequence for many CDKs. oup.comnih.govcnrs.frwikipedia.org In this compound, the sequence starting at Thr-3 fits this optimal motif:

T (Threonine at the phosphorylation site, P)

P (Proline at position P+1)

K (Lysine at position P+2, representing 'X')

K (Lysine at position P+3, representing 'K/R')

The absolute requirement for a proline residue immediately following the phosphorylatable threonine (+1 position) and a basic residue at the +3 position are critical determinants for efficient phosphorylation by cdc2-like kinases. nih.gov Studies on CDK1, a key cell cycle regulator, confirm its preferential phosphorylation of this S/T-P-x-K/R consensus sequence. oup.com The presence of this motif in the this compound peptide makes it an excellent model substrate for studying the kinetics and specificity of proline-directed kinases. nih.govresearchgate.net

Table 1: Analysis of this compound Sequence Against the S/T-P-X-K/R Consensus Motif

Position in MotifConsensus ResidueCorresponding Residue in this compoundRole in Recognition
P (Phosphorylation Site)S/TT (Threonine)The target amino acid for phosphate (B84403) group addition.
P+1PP (Proline)An absolute requirement for many proline-directed kinases. nih.gov
P+2X (any amino acid)K (Lysine)A basic residue in this position is preferred by some kinases. nih.gov
P+3K/RK (Lysine)A basic residue at this position is a key determinant for efficient phosphorylation. nih.gov

Role of Peptide Sequence Context Beyond Minimal Consensus

While the core consensus motif is fundamental for kinase recognition, the surrounding amino acid sequence provides an additional layer of specificity. tandfonline.comnih.govelifesciences.org Research on the this compound peptide and similar substrates has revealed several important contextual factors:

Upstream Residues : A proline residue at the -2 position (relative to the phosphorylation site) has been identified as an important factor for substrate binding and can enhance the rate of phosphorylation. nih.govmolbiolcell.org In this compound, the proline at position 1 is at the -2 position relative to the phosphorylatable threonine at position 3.

Downstream Basic Residues : A cluster of basic amino acids (lysine in this case) C-terminal to the core consensus motif is also crucial for efficient substrate binding and phosphorylation. nih.gov The this compound sequence features a notable cluster of basic residues (K-K-A-K-K) following the T-P-K-K motif.

Residue at P+2 : Beyond just being a placeholder 'X', the nature of the amino acid at the P+2 position influences kinase activity. For the bovine cdc2-like kinase, a basic amino acid at this position was greatly preferred over an acidic one. nih.gov The lysine (B10760008) at this position in this compound aligns with this preference.

Kinetic studies comparing different cyclin-Cdk1 complexes have shown that their intrinsic specificity towards the this compound peptide varies, suggesting that different kinase complexes can interpret the sequence context differently. researchgate.netberkeley.edu For example, the mitotic Clb2-Cdk1 complex has a significantly higher specificity for this peptide compared to the S-phase Clb5-Cdk1 complex. researchgate.net Furthermore, the presence of heparin can alter the phosphorylation site specificity of neuronal Cdc2-like kinase, emphasizing that external factors can modulate how the sequence context is recognized. nih.gov

These findings underscore that while the S/T-P-X-K/R motif is a primary determinant, the broader peptide sequence provides a nuanced code that fine-tunes substrate recognition and the efficiency of phosphorylation. nih.govnih.gov

Table 2: Kinetic Parameters of Kinase Activity on Modified this compound-based Peptides

This table presents hypothetical data based on published findings concerning the importance of specific residues for kinase activity. nih.govresearchgate.net It illustrates how substitutions at key positions outside the minimal consensus motif can impact substrate phosphorylation efficiency.

Peptide SequenceModification from this compoundRelative Km (µM)Relative Vmax (%)Key Finding
This compoundNone (Wild-Type)40100Baseline efficient phosphorylation. anaspec.comcpcscientific.com
GKTPKKAKKLP at -2 changed to G12075Demonstrates the importance of the -2 Proline for binding. nih.gov
PKTAKKAKKLP at +1 changed to A>1000<5Confirms the absolute requirement for Proline at P+1. nih.gov
PKTPKEAKKLK at +2 changed to E (acidic)25040Shows preference for basic over acidic residues at P+2. nih.gov
PKTPKAAKKLK at +3 changed to A80015Highlights the importance of the basic residue at P+3. nih.gov
PKTPKKAAGGLK-K-L at C-terminus changed to G-G-L15060Indicates a role for the C-terminal basic cluster in binding. nih.gov

Molecular Mechanisms of Pktpkkakkl Recognition and Phosphoryl Transfer

Structural Basis of Peptide Docking within Kinase Active Sites

The peptide PKTPKKAKKL is known to dock within the active site of cyclin-dependent kinase 5 anaspec.comcpcscientific.comgenscript.com. The interaction between a kinase and its substrate peptide is governed by specific amino acid residues in both the kinase active site and the peptide sequence, facilitating precise binding and subsequent phosphoryl transfer.

Investigation of Non-Covalent Interactions: Hydrogen Bonding and Electrostatic Contributions

The binding of peptide substrates like this compound to kinase active sites is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The presence of multiple lysine (B10760008) residues (basic amino acids) in the this compound sequence cpcscientific.comcaymanchem.com indicates that electrostatic interactions with negatively charged residues in the CDK5 active site play a significant role in binding affinity and specificity nih.govacs.org. While the search results confirm the importance of these basic residues for binding nih.govacs.org, specific details regarding individual hydrogen bonds or the precise contribution of electrostatic interactions between defined atoms of this compound and CDK5 are not explicitly provided in the available snippets. General principles of kinase-substrate interactions involve a network of hydrogen bonds anchoring the peptide backbone and specific side chains, along with electrostatic attractions between charged residues.

Catalytic Mechanism of ATP-Dependent Phosphoryl Transfer to this compound

Phosphorylation of the this compound peptide by CDK5 is an ATP-dependent process, where the gamma phosphate (B84403) group of ATP is transferred to the hydroxyl group of the threonine residue at the third position of the peptide (P-K-T -P-K-K-A-K-K-L). This reaction is catalyzed by the kinase enzyme within its active site.

Role of Divalent Cations (e.g., Magnesium Ions) in Catalysis

Divalent cations, particularly magnesium ions (Mg²⁺), are essential cofactors for the catalytic activity of most protein kinases, including CDK5. They play crucial roles in coordinating the ATP molecule and facilitating the phosphoryl transfer reaction. The search results indicate that magnesium is involved in CDK5-catalyzed phosphorylation anaspec.com. Furthermore, in vitro kinase assays using a Cdk5-specific peptide (this compound) require the presence of MgCl₂ in the reaction buffer pnas.org. Magnesium ions typically bind to the phosphate groups of ATP, neutralizing their negative charge and orienting the gamma phosphate for nucleophilic attack by the hydroxyl group of the substrate residue. They also help to stabilize the transition state of the reaction.

Analysis of Transition State Stabilization during Phosphoryl Transfer

The peptide this compound serves as a key substrate for cyclin-dependent kinases (CDKs), particularly CDK2, in the process of phosphoryl transfer. This reaction involves the transfer of the gamma phosphate group from adenosine (B11128) triphosphate (ATP) to the hydroxyl group of a specific residue within the peptide sequence, which for this compound is the threonine residue at position 3 plos.orgnih.govpdbj.org. Understanding the transition state of this phosphoryl transfer is crucial for elucidating the catalytic mechanism of CDKs.

Structural and computational studies have provided significant insights into the nature and stabilization of the transition state in CDK2-catalyzed phosphorylation of peptide substrates like this compound plos.orgnih.govpdbj.orgnih.govrcsb.orgcore.ac.ukresearchgate.netnih.gov. The transition state is generally characterized as having a dissociative, metaphosphate-like character, rather than a fully associative, pentacovalent phosphorane structure plos.orgnih.govnih.govcore.ac.uk. This implies that in the transition state, the bond between the gamma phosphorus and the leaving group oxygen (from ADP) is significantly broken, while the bond between the gamma phosphorus and the attacking oxygen (from the threonine hydroxyl) is partially formed nih.govnih.govcore.ac.uk.

Several factors contribute to the stabilization of this dissociative transition state within the CDK2 active site. A critical element is the involvement of magnesium ions. While the precise number of catalytic magnesium ions in CDK2 has been debated compared to other kinases like PKA, studies utilizing crystal structures of CDK2/Cyclin A bound to transition state mimics, such as MgF₃⁻, have revealed the presence of one or potentially two magnesium ions in the active site nih.govpdbj.orgrcsb.orgcore.ac.ukresearchgate.netnih.gov. A second, transiently bound magnesium ion appears to play a significant role in achieving optimal catalytic rates nih.govpdbj.orgrcsb.orgresearchgate.net. These magnesium ions interact with the phosphate groups of ATP (or its mimic) and conserved active site residues like Asp145 and Asn132, helping to orient the reactants and stabilize the developing negative charge on the phosphoryl group in the transition state nih.govnih.gov.

In addition to metal ion coordination, a network of hydrogen bonds within the active site contributes substantially to transition state stabilization plos.orgnih.gov. Residues such as Lys129 and Asp127, along with surrounding solvent water molecules, form hydrogen bonds that help to stabilize the charge distribution in the transition state plos.orgnih.gov. For instance, QM/MM studies suggest that Lys129 might be involved in proton transfer that helps neutralize charge on the phosphoryl group plos.org. The Gly-rich loop of CDK2 also undergoes conformational changes upon substrate and ATP binding, contributing to the closure of the active site and forming hydrogen bonds that stabilize the phosphates during the transition state nih.govcore.ac.uk.

Computational studies, particularly QM/MM simulations, have provided quantitative data on the transition state. These studies calculate the energy barrier for the phosphoryl transfer reaction and analyze bond orders and atomic charges at the transition state plos.orgnih.gov. For example, a QM/MM study investigating the mechanism with one Mg²⁺ ion reported a potential energy barrier of 14.3 kcal/mol for the base-assisted dissociative mechanism plos.org. Analysis of bond distances in crystal structures of the CDK2/Cyclin A complex with a MgF₃⁻ transition state mimic shows distances between the gamma phosphorus and the attacking/leaving group oxygens consistent with a dissociative character nih.govcore.ac.uk.

Molecular dynamics simulations complement these findings by illustrating the dynamic aspects of transition state stabilization. These simulations show how the active site becomes more rigid and closed around the substrates and the transition state mimic, leading to the expulsion of water molecules from around the phosphates and further stabilizing the negative charge buildup nih.govpdbj.orgcore.ac.uk.

The combined insights from structural biology and computational chemistry highlight that the stabilization of the dissociative transition state in the CDK2-catalyzed phosphorylation of peptides like this compound is a complex process involving precise coordination by magnesium ions, a dynamic hydrogen bond network, and conformational adjustments of the enzyme's active site.

Here is a summary of some representative data points related to the transition state:

Study TypeSystemTransition State CharacterizationKey Stabilization FactorsPotential Energy Barrier (kcal/mol)Pγ-Oγ Distance (Å) (TS)Pγ-O₃β Distance (Å) (TS)
QM/MM Simulation plos.orgCDK2 + ATP + Peptide + 1 Mg²⁺DissociativeMg²⁺, Hydrogen Bonds (e.g., Lys129, Asp127)14.3~1.83*-
QM/MM Simulation nih.govCDK2 + ATP + Peptide + 1 Mg²⁺DissociativeMg²⁺, Hydrogen Bonds (e.g., Asp127), Solvent H-bonds-2.462.54
Crystal Structure nih.govcore.ac.ukpCDK2/Cyclin A + ADP + MgF₃⁻ + Peptide + 2 Mg²⁺Dissociative-likeMg²⁺ ions, Hydrogen Bonds, Active Site Closure-2.52.75

*Note: Distances from QM/MM simulations represent calculated values at the transition state. Distances from crystal structures with MgF₃⁻ represent distances in a transition state mimic complex. The specific Pγ-Oγ distance of ~1.83 Å from plos.org refers to the forming bond, while the Pγ-Oγ distances from nih.govnih.govcore.ac.uk refer to the breaking bond or mimic distance depending on the context within the source.

Advanced Methodologies Employing Pktpkkakkl in Kinase Research

In Vitro Kinase Assay Development and Optimization for PKTPKKAKKL

In vitro kinase assays are fundamental to characterizing enzyme activity and identifying modulators. The peptide this compound serves as a specific substrate in these assays, allowing for the quantitative measurement of phosphorylation by target kinases. Optimization of assay conditions, including substrate and ATP concentrations, buffer composition, and incubation time, is crucial for obtaining reliable and reproducible data. This compound has been reported as an effective substrate for CDK5 with a Michaelis constant (Km) of approximately 40 µM mobitec.comcpcscientific.comanaspec.com.

Radiometric and Luminescent Assay Formats

Radiometric kinase assays, considered a gold standard, involve the transfer of a radioactively labeled phosphate (B84403) group from ATP (typically γ-³²P or γ-³³P) to the peptide substrate. The phosphorylated peptide is then separated from the remaining labeled ATP, often by capturing the peptide on a solid support like phosphocellulose paper, followed by quantification of the incorporated radioactivity using techniques such as phosphorimaging or liquid scintillation counting reactionbiology.comnih.govrevvity.comreactionbiology.com. This method offers high sensitivity and directly measures enzyme activity reactionbiology.comreactionbiology.com.

Luminescent kinase assays provide a non-radioactive alternative that is highly amenable to high-throughput applications promega.comebiotrade.com. These assays typically measure either the depletion of ATP or the production of ADP during the kinase reaction. ATP depletion assays, such as the Kinase-Glo™ system, utilize luciferase which generates light in the presence of ATP. As the kinase consumes ATP, the luminescence signal decreases, inversely correlating with kinase activity promega.comebiotrade.comnih.gov. ADP accumulation assays, like the ADP-Glo™ system, involve converting the newly generated ADP back into ATP, which is then detected using a luciferase-based reaction, resulting in a luminescent signal directly proportional to kinase activity nih.gov. Both formats can be optimized for peptide substrates like this compound to enable quantitative analysis of kinase activity and inhibition promega.comebiotrade.com.

High-Throughput Screening Applications for Kinase Modulators

The use of this compound in high-throughput screening (HTS) allows for the rapid identification of potential kinase inhibitors or activators from large compound libraries reactionbiology.comthermofisher.comeurekaselect.comnih.gov. Both radiometric and luminescent assay formats are adaptable for HTS reactionbiology.compromega.comebiotrade.com. Luminescent assays, in particular, are well-suited for automation and miniaturization in 96-, 384-, or 1536-well plate formats, facilitating the screening of thousands to millions of compounds promega.comnih.gov. HTS campaigns employing this compound as a substrate can identify compounds that interfere with the phosphorylation event, providing starting points for drug discovery efforts targeting kinases that utilize this or similar peptide sequences as substrates. Customized peptide substrates, including those based on sequences like this compound, can be synthesized and validated for use in various HTS platforms, including fluorescence-based assays like FRET or AlphaScreen thermofisher.comeurekaselect.comcellsignal.com.

Site-Directed Mutagenesis Studies of this compound and Kinase Active Sites

Site-directed mutagenesis is a powerful technique used to investigate the functional importance of specific amino acid residues in both the kinase enzyme and its substrate, this compound nih.govlbl.govneb.comlsu.edu. By systematically altering residues within the kinase active site or the peptide sequence and observing the effect on phosphorylation efficiency, researchers can gain insights into the molecular determinants of substrate recognition and catalysis nih.govnih.gov.

Studies using this compound as a substrate have employed site-directed mutagenesis on kinases like CDK5 to probe substrate recognition interactions nih.govcapes.gov.br. For instance, mutations in CDK5 have suggested that specific aspartate residues (e.g., Asp86 and Asp91) are key for interacting with lysine (B10760008) residues at positions n+2 and/or n+3 of the peptide substrate, where n is the phosphoacceptor site nih.gov. Similarly, mutagenesis of the this compound sequence itself can reveal which residues are critical for binding affinity and phosphorylation. Early studies on cdc2-like kinases using this compound and its variants demonstrated the importance of the proline residue immediately C-terminal to the phosphorylatable threonine (+1 position), a basic residue at the +3 position, and surprisingly, a basic amino acid at the +2 position for efficient phosphorylation nih.gov. A proline at the -2 position and a cluster of basic amino acids further C-terminal were also found to be important for substrate binding nih.gov.

Table 1: Illustrative Effect of this compound Mutation on Kinase Activity (Hypothetical Data)

This compound VariantKinase Activity (% of Wild Type)Notes
Wild Type100Threonine at position 3
P->A at pos 4< 10Disrupts +1 Proline motif
K->A at pos 550Affects +2 basic residue
K->A at pos 6< 10Affects +3 basic residue

Note: This table presents hypothetical data for illustrative purposes only, based on general principles of kinase substrate recognition and findings related to the this compound peptide.

Computational Approaches to Model Kinase-PKTPKKAKKL Interactions

Computational methods play a vital role in complementing experimental studies by providing atomic-level insights into the interaction between kinases and substrates like this compound kirj.eeplos.org. These approaches can predict binding modes, assess interaction energies, and simulate the dynamics of the enzyme-substrate complex.

Molecular Docking and Dynamics Simulations

Molecular docking is used to predict the preferred orientation and binding pose of the this compound peptide within the kinase active site based on their three-dimensional structures kirj.eefrontiersin.org. This method explores various possible binding configurations and scores them based on predicted binding energy kirj.ee. Docking studies involving this compound and kinases like CDK5 have been used to visualize the potential interactions between specific residues on the peptide and the enzyme nih.govcapes.gov.br.

Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of the kinase-PKTPKKAKKL complex over time kirj.eefrontiersin.orgplos.org. MD simulations can reveal the stability of the docked complex, conformational changes in the kinase or peptide upon binding, and the dynamics of key active site residues involved in catalysis and substrate recognition kirj.eeplos.orgnih.govpdbj.org. Simulations using CDK2/Cyclin A bound to a this compound peptide have illustrated how the binding of the peptide, along with ATP and magnesium ions, induces a more closed and rigid active site conformation, important for orienting substrates and stabilizing the transition state nih.govpdbj.org.

Table 2: Predicted Binding Energies from Molecular Docking (Illustrative Data)

KinaseThis compound Binding Energy (kcal/mol)Predicted Binding Mode
CDK5-8.5Active site
PKA-5.2Less favorable binding

Note: This table presents hypothetical data for illustrative purposes only. Actual binding energies would be derived from specific computational studies.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Mechanisms

Quantum Mechanical/Molecular Mechanical (QM/MM) calculations are advanced computational techniques that combine the accuracy of quantum mechanics for describing the chemical reaction occurring at the kinase active site with the efficiency of molecular mechanics for the surrounding protein and solvent environment nih.govnih.govplos.orgacs.orgrsc.org. These calculations are particularly valuable for studying the phosphoryl transfer reaction catalyzed by kinases using substrates like this compound.

QM/MM studies can provide detailed insights into the reaction pathway, transition states, and the roles of specific amino acid residues in the catalytic mechanism nih.govnih.govplos.orgacs.orgrsc.org. While specific QM/MM studies directly detailing the reaction mechanism with this compound were not extensively found, these methods have been applied to understand the phosphorylation of peptide substrates by CDKs (like CDK2) and other kinases nih.govnih.govplos.orgacs.orgrsc.org. Such studies can elucidate proton transfer events, bond formation and breaking, and the energetic landscape of the catalytic process, providing a deeper understanding of how kinases phosphorylate peptide substrates like this compound at a fundamental level nih.govnih.govplos.orgacs.orgrsc.org.

Development of Labeled this compound Derivatives for Research Applications

The peptide sequence this compound, derived from histone H1, is recognized as an effective substrate for Cyclin-Dependent Kinase 5 (CDK5) and other cyclin-dependent kinases in kinase research nih.govanaspec.commobitec.com. To facilitate the study of kinase activity and interactions, various labeled derivatives of this compound have been developed and employed in diverse research applications, particularly in the context of kinase assays. These labeling strategies enable detection, quantification, and analysis of phosphorylation events and kinase-substrate interactions.

A common approach involves the conjugation of fluorescent dyes to the this compound peptide. For instance, a 5-FAM-labeled derivative, with the fluorescent tag 5-carboxyfluorescein (B1664652) (5-FAM) attached, is available and utilized in kinase activity assays. Fluorescent labeling allows for real-time monitoring of phosphorylation or binding events through changes in fluorescence properties upon substrate modification or interaction with the kinase. These assays can be conducted in various formats, including high-throughput screening, to identify kinase inhibitors or study enzyme kinetics.

Another significant labeling strategy is biotinylation. Biotinylated this compound derivatives, such as Biotin-PKTPKKAKKL, are used in kinase assays, often in conjunction with avidin (B1170675) or streptavidin-coated surfaces or detection reagents. The high affinity of biotin (B1667282) for avidin/streptavidin allows for the capture, immobilization, or detection of the phosphorylated peptide or the kinase-substrate complex. This is particularly useful in pull-down assays, ELISA-based formats, or assays employing streptavidin-coated plates for detection of phosphorylated products using phospho-specific antibodies.

The development of these labeled derivatives is crucial for quantitative assessment of kinase activity and for investigating the substrate specificity of CDKs. This compound itself has been characterized with a Michaelis constant (Km) of 40 µM for CDK5, indicating its affinity as a substrate for this kinase nih.govanaspec.commobitec.com. Labeled versions maintain the core peptide sequence recognized by the kinase while providing a detectable handle for experimental analysis.

While specific detailed research findings solely focusing on the development of novel labeling methodologies for this compound beyond standard fluorescent or biotinylation techniques are not extensively detailed in the provided search snippets, the availability and use of 5-FAM- and biotin-labeled versions by various suppliers and in published research highlight their established utility in the field. These labeled peptides serve as valuable tools for researchers investigating CDK activity, screening for inhibitors, and characterizing kinase-substrate interactions.

Theoretical and Conceptual Contributions from Studies on Pktpkkakkl

Elucidation of Kinase Substrate Specificity Mechanisms

The peptide PKTPKKAKKL has served as a key tool for investigating the determinants of kinase substrate specificity, particularly for proline-directed kinases. Its sequence, containing a threonine-proline (TP) motif, is a recognition site for these enzymes.

Intrinsic Active Site Selectivity versus Cyclin-Mediated Docking

Research using this compound has shed light on the interplay between a kinase's intrinsic active site selectivity and the influence of regulatory subunits, such as cyclins in the case of CDKs, on substrate recognition. Studies comparing the phosphorylation of this compound by different cyclin-CDK complexes have demonstrated how cyclins can modulate the specificity of the catalytic subunit nih.govresearchgate.net. For instance, kinetic analyses with this compound as a substrate have shown that the intrinsic specificity of Cdk1 towards this peptide increases gradually when complexed with different cyclins (Cln2, Clb5, Clb3, Clb2) in a manner correlating with cell cycle progression nih.govresearchgate.net. This indicates that while the active site has inherent preferences, cyclin binding significantly influences substrate selection and phosphorylation efficiency nih.govberkeley.edu.

Data from kinetic studies using this compound with different cyclin-Cdk1 complexes illustrate the variation in catalytic efficiency (kcat/KM):

Cyclin-Cdk1 Complexkcat/KM (arbitrary units)
Cln2-Cdk1Low
Clb5-Cdk1Intermediate
Clb3-Cdk1Intermediate to High
Clb2-Cdk1High

Note: Values are illustrative based on reported relative activities and trends nih.govresearchgate.net. Specific numerical values vary between experiments and sources.

These findings support the concept that cyclin-mediated docking interactions, in addition to the core consensus motif recognized by the active site, play a crucial role in determining which substrates are efficiently phosphorylated by CDK complexes at different stages of the cell cycle nih.gov.

Contribution to the Understanding of Cell Cycle-Dependent Phosphorylation Cascades

The application of this compound in studies of CDK activity has contributed to understanding the temporal regulation of phosphorylation events during the cell cycle. By serving as a standardized substrate, this compound has allowed researchers to compare the activity of CDK complexes purified at different cell cycle phases nih.govresearchgate.net. The observation that the efficiency of this compound phosphorylation by Cdk1 varies depending on the associated cyclin highlights how changes in cyclin levels throughout the cell cycle can directly impact the phosphorylation of substrates containing this motif, thereby influencing the progression through cell cycle transitions nih.govresearchgate.net. This has provided a conceptual framework for how differential kinase activity, partly dictated by cyclin availability and substrate docking, contributes to the ordered phosphorylation cascades that drive cell cycle events.

Insights into Protein Kinase Catalysis and Regulation

Studies employing this compound have also provided insights into the catalytic mechanism and regulation of proline-directed kinases. Kinetic studies determining the Km value of this compound for various kinases, such as a cdc2-like kinase from bovine brain or CDK5, have provided quantitative measures of substrate affinity researchgate.netnih.govmobitec.comanaspec.comcpcscientific.comeurogentec.comcaymanchem.com. The reported Km value for CDK5 with this compound is approximately 40 µM mobitec.comanaspec.comcpcscientific.comeurogentec.com. For a cdc2-like kinase from bovine brain, the Km was found to be in the micromolar range researchgate.netnih.gov.

These kinetic parameters offer valuable information about the efficiency of the phosphorylation reaction and the binding interaction between the kinase and this specific peptide substrate. Analysis of how variations in the peptide sequence or kinase structure affect the Km and kcat values for this compound phosphorylation contributes to understanding the catalytic steps and the impact of regulatory modifications on enzyme activity researchgate.netnih.gov.

Development of Chemical Biology Probes for Kinase Function

The peptide this compound has been utilized in the development and application of chemical biology probes for studying kinase function.

Use of this compound in the Discovery and Characterization of Kinase Inhibitors

This compound has been employed as a substrate in kinase assays to screen for and characterize potential kinase inhibitors reactionbiology.com. By measuring the reduction in this compound phosphorylation in the presence of a test compound, researchers can assess the inhibitory potency of the compound against the kinase being studied, such as CDK5 or cdc2-like kinases researchgate.netnih.govmobitec.comanaspec.comcpcscientific.comeurogentec.comcaymanchem.com. This is a standard approach in the initial stages of kinase inhibitor discovery and characterization, providing quantitative data on how effectively a compound blocks the kinase's catalytic activity towards a known substrate like this compound. The peptide's consistent behavior as a substrate makes it a reliable tool for comparing the efficacy of different inhibitory compounds.

Advancing Understanding of Cellular Signaling Networks Regulated by Proline-Directed Kinases

As a substrate for proline-directed kinases like CDKs and CDK5, studies involving this compound have indirectly contributed to a broader understanding of the cellular signaling networks regulated by these kinases. CDKs are central regulators of the cell cycle, while CDK5 plays roles in neuronal function and other cellular processes mobitec.comanaspec.comcpcscientific.comeurogentec.comcaymanchem.compnas.org. By using this compound to study the activity and regulation of these kinases, researchers gain insights into the upstream signals that activate them and the downstream consequences of their phosphorylation activity on various cellular substrates. For example, studies on CDK5 phosphorylation of EPRS, where this compound was used as a reference substrate, have illuminated the role of CDK5 in regulating translational control in inflammatory responses pnas.org. The peptide serves as a benchmark to assess kinase activity in different cellular contexts or in response to specific stimuli, helping to map the pathways in which these proline-directed kinases operate.

Future Directions and Unexplored Avenues in Pktpkkakkl Research

Expansion of Substrate Analog Design for Enhanced Kinase Specificity

While PKTPKKAKKL is a well-established CDK5 substrate, its specificity can be further refined. anaspec.comcpcscientific.commobitec.com Future research should focus on designing and synthesizing analogs of this compound to enhance its specificity for different kinases. This can be achieved by systematically substituting amino acids at various positions within the peptide sequence. For instance, studies have already shown that basic residues at the +2 and +3 positions are important for recognition by cdc2-like kinases. nih.gov By creating a library of this compound analogs with variations in these and other positions, researchers can identify peptides with heightened selectivity for specific kinases, including CDK5, other CDKs, and even kinases from different families. This would provide more precise tools for dissecting the roles of individual kinases in complex signaling pathways.

A study on a cdc2-like kinase from bovine brain demonstrated the importance of residues both within and outside the consensus motif for efficient phosphorylation. nih.gov This suggests that a comprehensive mutational analysis of this compound could yield substrates with tailored specificities.

Integration with Advanced Proteomic and Phosphoproteomic Methodologies

The use of this compound can be significantly expanded by integrating it with state-of-the-art proteomic and phosphoproteomic techniques. While it has been used in proteomic studies to identify ubiquitinated proteins after ischemic stroke, its application can be much broader. biorxiv.org For example, stable isotope-labeled versions of this compound could be used in quantitative proteomic experiments to accurately measure the activity of specific kinases in different cellular states.

Furthermore, this compound and its analogs can be immobilized on arrays to create kinase substrate microarrays. These arrays would enable high-throughput screening of kinase activity from cell lysates, providing a global view of kinase signaling. A recent study utilized a holistic in silico approach to predict functional sites in protein structures, which could be applied to understand the interaction of this compound with various kinases. oup.com

Research ApplicationProteomic MethodPotential Outcome
Kinase Activity ProfilingStable Isotope Labeling by Amino acids in Cell culture (SILAC)Quantitative comparison of kinase activity between different biological samples.
High-Throughput Kinase ScreeningKinase Substrate MicroarraysIdentification of active kinases in complex mixtures and discovery of novel kinase substrates.
Post-ischemic Kinase ActivityTMT8-plex labeling and hpRP chromatographyIdentification of changes in kinase activity following ischemic events. biorxiv.org

Application in Structural Biology for Novel Kinase-Substrate Co-Crystal Structures

To date, the structural basis for the specific interaction of this compound with CDK5 is not fully understood due to the lack of a co-crystal structure. nih.gov A major future goal should be to obtain high-resolution co-crystal structures of this compound and its analogs bound to various kinases. These structures would provide invaluable insights into the molecular determinants of substrate recognition and specificity.

Molecular modeling and site-directed mutagenesis have suggested that specific aspartate residues in CDK5 are key for interacting with the lysine (B10760008) residues of the substrate. nih.gov Co-crystallization would provide direct evidence for these interactions and reveal other crucial contacts. The structure of CDK2 complexed with cyclin-A2 and the this compound peptide (PDB ID: 3qhr) already provides a template for such studies. oup.comresearchgate.net Understanding these structural details will facilitate the rational design of more specific substrates and inhibitors.

Development of Live-Cell Probes Based on this compound Phosphorylation

To study kinase dynamics in real-time within living cells, there is a need for robust and specific fluorescent probes. chemrxiv.orgaatbio.com this compound provides an excellent scaffold for the development of such probes. By attaching environmentally sensitive fluorophores to the peptide, it is possible to create probes that change their fluorescence properties upon phosphorylation.

For instance, a FRET (Förster Resonance Energy Transfer)-based probe could be designed with two different fluorophores flanking the phosphorylation site. Phosphorylation would induce a conformational change, altering the FRET efficiency and providing a ratiometric readout of kinase activity. Labeled versions of this compound, such as with 5-FAM, are already commercially available and could be adapted for live-cell imaging applications. Such probes would allow for the visualization of kinase activity with high spatial and temporal resolution, providing insights into the dynamic regulation of signaling pathways in living cells. nih.govmolbiolcell.org

Leveraging this compound in Systems Biology Approaches to Map Kinase Signaling Pathways

A systems-level understanding of kinase signaling networks requires the integration of experimental data with computational modeling. This compound and its derivatives can play a crucial role in generating the quantitative data needed for such models. By using a panel of this compound-based substrates with varying specificities, it is possible to generate detailed kinase activity profiles under different conditions.

This data can then be used to construct and validate computational models of kinase signaling pathways. These models can help to understand the complex interplay between different kinases, predict the effects of perturbations (such as drug treatments), and identify key nodes in the network that could be targeted for therapeutic intervention. The use of this compound in studying the multisite phosphorylation code of CDKs is a step in this direction. nih.gov

Q & A

Q. What is the role of PKTPKKAKKL in studying kinase-substrate interactions?

this compound is a synthetic peptide derived from Histone H1, used to investigate phosphorylation kinetics of cyclin-dependent kinases (CDKs), particularly Clb2-Cdk1 complexes. Its sequence contains phosphorylation motifs that mimic physiological substrates, enabling researchers to measure enzymatic activity (e.g., Vmax, Km) under controlled conditions . Standard protocols involve steady-state kinetic assays with radiolabeled ATP or fluorescence-based detection to quantify phosphorylation efficiency.

Q. How should researchers validate the purity and structural integrity of synthetic this compound?

Characterization requires a combination of high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and circular dichroism (CD) spectroscopy to verify secondary structure. For novel variants (e.g., PKSPKKAKKL), nuclear magnetic resonance (NMR) may be used to confirm residue-specific modifications .

Q. What are the standard experimental controls for this compound phosphorylation assays?

  • Negative controls : Substrate-free reactions, kinase-inactive mutant enzymes.
  • Positive controls : Known kinase activators (e.g., cyclin binding for CDKs).
  • Technical controls : Replicate experiments (n ≥ 3) to assess intra-assay variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphorylation efficiency between this compound and physiological substrates?

Discrepancies often arise from differences in substrate docking mechanisms or cofactor requirements (e.g., Cks1 in Clb2-Cdk1 complexes). To address this:

  • Compare kinetic parameters (Km, kcat) under identical buffer conditions.
  • Use isothermal titration calorimetry (ITC) to measure binding affinities.
  • Validate findings with in vivo models (e.g., yeast genetics for CDK activity) .

Q. What methodological considerations are critical for designing multisite phosphorylation studies with this compound variants?

  • Ordered phosphorylation : Use time-course assays and phospho-specific antibodies to track site-specific modifications.
  • Cooperativity : Analyze kinetic data with Hill coefficients to detect allosteric effects.
  • Docking dependency : Test S/T residue swaps (e.g., PKSPKKAKKL) to evaluate docking-independent phosphorylation .

Q. How can researchers optimize this compound-based assays for high-throughput screening (HTS) of kinase inhibitors?

  • Replace radiolabeled ATP with fluorescence polarization (FP) or time-resolved Förster resonance energy transfer (TR-FRET) assays.
  • Validate hits using surface plasmon resonance (SPR) for binding kinetics.
  • Cross-validate with in silico docking simulations to prioritize compounds with high specificity .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound phosphorylation data with high variability?

  • Apply mixed-effects models to account for batch-to-batch variability in peptide synthesis.
  • Use bootstrap resampling to estimate confidence intervals for Km and Vmax.
  • Report effect sizes (e.g., Cohen’s d) for comparative studies .

Q. How can researchers address non-linear kinetics in this compound assays?

Non-linearity may indicate substrate inhibition or enzyme aggregation. Mitigate this by:

  • Diluting enzyme concentrations to maintain steady-state conditions.
  • Using global fitting software (e.g., KinTek Explorer) to model complex mechanisms.
  • Validating with orthogonal methods like microscale thermophoresis (MST) .

Experimental Design Framework

Table 1 : Key Parameters for this compound Phosphorylation Assays

ParameterRecommended Value/RangeMethodological Impact
Substrate [ ]0.1–10 μMAvoids substrate inhibition
Reaction time5–30 minEnsures linear product accumulation
Temperature30°C (yeast CDKs)Maintains enzyme activity
Replicates (n)≥3Reduces Type I/II errors
Adapted from kinetic analyses in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.